

PFTeDA tissue accumulation fish vs mammalian models

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Compound Focus: Perfluorotetradecanoic acid

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PFTeDA Accumulation in Fish

The table below summarizes key findings on PFTeDA accumulation in aquatic organisms.

Aspect	Key Findings in Fish	Experimental Context
Overall Accumulation	Detected in mussels and fish (e.g., eel, perch); higher concentrations in mussels than fish for some compounds [1].	Field study in Flanders, Belgium; analysis of indigenous fish and translocated mussels [1].

| **Specific Concentrations** | In mussels: Median **22.4 ng/g wet weight** (range: 8.56–157 ng/g) [1]. In eel and perch: Similar median levels (~22 ng/g wet weight) [1]. | Muscle tissue analysis from 44 sampling locations [1]. | | **Trophic Transfer** | Shows **biodilution** (concentration decreases up the food chain) [1]. | Comparison of PFAS profiles and stable isotope analysis across species [1]. | | **Toxicological Effects** | Alters expression of mitochondrial-related genes (*cox1*, *mt-nd3*) and oxidative stress genes (*cat*, *hsp70*, *hsp90a*) in **zebrafish larvae** [2]. | Laboratory exposure of zebrafish embryos to 0.01-10 μ M PFTeDA over 7 days [2]. |

PFTeDA Accumulation in Mammalian Models

The table below summarizes key data on PFTeDA behavior in mammalian systems.

Aspect	Key Findings in Mammalian Models	Experimental Context
Tissue Binding & Distribution	In human tissues, brain shows strongest binding (lowest unbound fraction), followed by liver, kidney, heart; lungs show weakest binding [3].	Equilibrium dialysis of 16 PFAS in human, mouse, and rat tissue homogenates [3].
Unbound Fraction (f_u)	f_u decreases as fluorinated chain length increases; rat liver is a suitable surrogate for predicting f_u in human tissues ($R^2 \geq 0.98$) [3].	High-throughput equilibrium dialysis method; correlation analysis between species [3].
Toxicological Effects	Blocks Leydig cell development in pubertal male rats by decreasing the AMPK-mTOR-autophagy pathway , disrupting testosterone production [4].	Laboratory study on pubertal male rats [4].

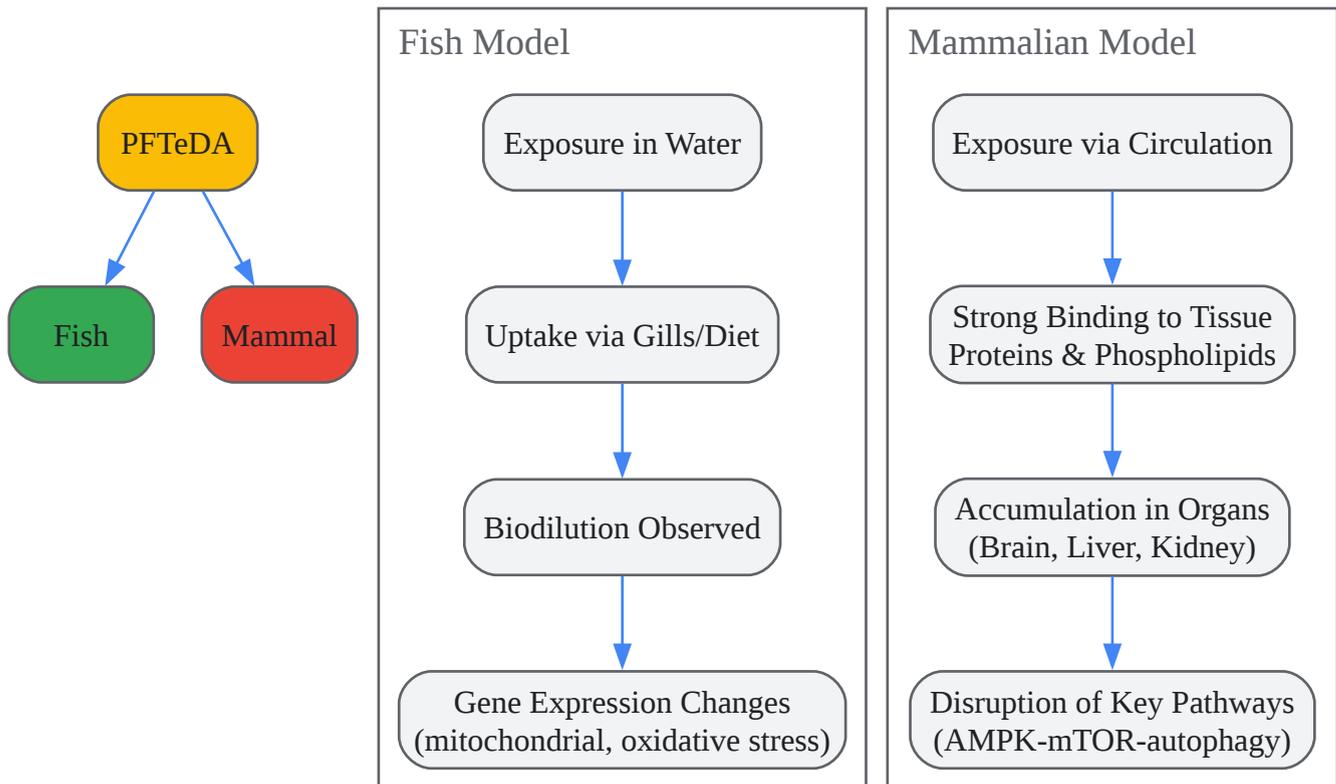
Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from the key studies cited.

- **Field Monitoring in Fish (Biota):** A field study collected indigenous European perch and eel, and translocated quagga mussels from 44 locations in Flanders, Belgium [1]. Muscle tissue from fish and soft tissue from mussels were analyzed. Samples were homogenized, and PFAS concentrations were measured using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Concentrations were reported in nanograms per gram of wet weight (ng/g ww) [1].
- **Zebrafish Embryo Exposure:** Zebrafish embryos were exposed to PFTeDA concentrations ranging from 0.01 to 10 μ M for 7 days [2]. The exposure solutions were refreshed daily. Endpoints measured included survivorship, hatching rate, and deformities. Gene expression was analyzed using real-time PCR, and mitochondrial bioenergetics were assessed using an XFe24 Flux Analyzer [2].
- **Tissue Binding Measurement (Equilibrium Dialysis):** This in vitro method determines the unbound fraction of a chemical in tissue [3]. Human and rodent tissues were homogenized. The homogenate was spiked with PFTeDA and placed in a donor chamber, separated by a semi-permeable membrane from a buffer-filled receiver chamber. After dialysis, the concentration of PFTeDA in the buffer (unbound fraction) and the homogenate (bound fraction) was measured to calculate the unbound fraction (f_u) and tissue-water partition coefficient ($K_{\text{tissue/w}}$) [3].

Mechanisms of Accumulation and Toxicity

The diagrams below illustrate the key mechanisms of tissue accumulation and toxicity for PFTeDA.



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The diagram above illustrates the distinct accumulation pathways and toxicological outcomes of PFTeDA in fish versus mammalian models.

Key Implications for Researchers

- **Model Selection is Critical:** The choice between fish and mammalian models depends heavily on the research question. **Fish models** are ideal for studying environmental transport and aquatic toxicity [1] [2], while **mammalian models** are better for predicting human health risks, with rat liver data being particularly useful for estimating human tissue binding [3].
- **Focus on Different Tissues:** In fish, muscle tissue is often analyzed for human consumption risk [1], whereas in mammalian toxicology, organs like the **liver, kidney, and brain** are primary targets due to strong accumulation [3].

- **Mechanistic Studies Vary:** Toxicological studies in fish often focus on **gene expression and oxidative stress** [2], while research in mammals can investigate more complex endocrine disruption, such as **Leydig cell development** [4].

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